molecular formula C9H6FN2NaO2 B2358361 Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197052-77-8

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2358361
CAS No.: 2197052-77-8
M. Wt: 216.147
InChI Key: SBZWONMDVRAKSX-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid

Uniqueness

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate stands out due to its unique combination of a sodium salt with a fluorinated benzimidazole structure. This combination enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

sodium;4-fluoro-1-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.Na/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWONMDVRAKSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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